methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[ethyl(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-3-18(11-12-10-17-14-6-4-5-8-19(12)14)25(21,22)13-7-9-24-15(13)16(20)23-2/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHQRFGSKXYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate, is part of the imidazo[1,2-a]pyridines class of compounds. This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators. Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Mode of Action
Given its classification, it can be inferred that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors. These interactions could lead to changes in cell cycle progression, calcium ion transport, or neurotransmission, respectively.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of CDKs could impact the cell cycle control pathway, modulation of calcium channels could affect calcium signaling pathways, and interaction with GABA A receptors could influence neurotransmission pathways.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, CDK inhibition could lead to cell cycle arrest and potential anticancer effects. Modulation of calcium channels could influence muscle contraction and neuronal excitability. Interaction with GABA A receptors could have effects on mood, anxiety, and sleep.
Biological Activity
Methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and pharmacological evaluations, drawing on various research findings and case studies.
Synthesis and Structural Properties
The synthesis of this compound involves a multi-step process. It is typically synthesized through a four-component reaction involving imidazo[1,2-a]pyridine derivatives and thiophene carboxylic acids. The reaction conditions include the use of solvents like ethanol under controlled temperatures to optimize yield and purity. Characterization techniques such as NMR and HRMS are employed to confirm the structure of the synthesized compound .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase, leading to cell death .
Anti-inflammatory Effects
Studies have demonstrated that this compound may also possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is particularly relevant in the context of diseases like rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: In Vivo Evaluation
In a recent study, this compound was administered to animal models with induced inflammation. The results indicated a significant reduction in swelling and pain compared to control groups. Histopathological analysis revealed decreased infiltration of immune cells in treated tissues .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value in the low micromolar range, suggesting potent antiproliferative effects. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .
Data Summary
| Activity | Mechanism | IC50 Value | Model |
|---|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | Varies by strain | Bacterial strains |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | N/A | In vivo models |
| Anticancer | Induction of apoptosis | Low micromolar | Cancer cell lines |
Scientific Research Applications
Biological Activities
Methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate exhibits several biological activities that are significant in the field of pharmacology:
- Anticancer Activity : Compounds containing imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can target specific signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, indicating that this compound could be a candidate for further research in antimicrobial therapy .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects against various cancer cell lines. The this compound was synthesized and tested alongside other compounds. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The compound demonstrated potent activity with MIC values comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Summary Table of Applications
Q & A
Q. Challenges :
- Regioselectivity : Ensuring precise substitution at the sulfamoyl nitrogen (ethyl vs. imidazo[1,2-a]pyridin-3-ylmethyl) requires careful control of stoichiometry and reaction time .
- Purification : Chromatography or recrystallization is often needed to isolate the product from byproducts like unreacted intermediates or dimerized species .
Advanced: How can reaction conditions be optimized to improve yields during sulfamoyl group introduction?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in sulfonamide coupling reactions .
- Catalyst use : Bases like triethylamine or DMAP (4-dimethylaminopyridine) accelerate sulfamoylation by deprotonating intermediates .
- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation. For example, excessive heat may degrade the imidazo[1,2-a]pyridine moiety .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity post-purification using / NMR .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy :
- NMR identifies protons on the thiophene ring (δ 6.8–7.5 ppm) and imidazo[1,2-a]pyridine (δ 7.2–8.3 ppm).
- NMR confirms carbonyl (δ 165–170 ppm) and sulfamoyl (δ 45–55 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak) and detects isotopic patterns from sulfur atoms .
- IR spectroscopy : Key stretches include S=O (1150–1250 cm) and ester C=O (1700–1750 cm) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Answer:
Modify substituents :
- Replace the ethyl group on the sulfamoyl nitrogen with bulkier alkyl chains to assess steric effects on target binding .
- Vary the imidazo[1,2-a]pyridine substituents (e.g., electron-withdrawing groups) to study electronic influences .
Assay selection :
- Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC values.
- Pair with cellular viability assays (e.g., MTT) to evaluate cytotoxicity .
Data analysis : Apply multivariate statistics (e.g., PCA) to correlate structural modifications with activity trends .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from:
- Purity discrepancies : Impurities (e.g., unreacted starting materials) can skew bioactivity results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs. Use positive controls (e.g., known inhibitors) to calibrate assays .
- Solubility issues : Poor solubility in aqueous buffers may lead to false negatives. Optimize DMSO concentrations or use surfactants (e.g., Tween-20) .
Advanced: What computational methods can elucidate the compound’s mechanism of interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on hydrogen bonding with the sulfamoyl group and π-π stacking with the imidazo[1,2-a]pyridine .
- MD simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., catalytic lysines or aspartates) involved in interactions .
- QSAR modeling : Develop quantitative models linking structural descriptors (e.g., logP, polar surface area) to activity data from SAR studies .
Basic: What are the stability considerations for this compound under experimental storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene or imidazo[1,2-a]pyridine moieties .
- Moisture control : Keep in a desiccator to avoid hydrolysis of the ester or sulfamoyl groups.
- Temperature : Long-term storage at –20°C in inert atmospheres (e.g., argon) minimizes oxidative degradation .
Advanced: How to troubleshoot low yields in multi-step synthesis?
Answer:
- Intermediate characterization : Use NMR (if fluorinated intermediates) or LC-MS to detect unstable intermediates .
- Stepwise optimization : Apply design of experiments (DoE) to identify critical factors (e.g., reagent ratio, pH) in each step .
- Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonamide formation) to improve reproducibility .
Basic: What are the known biological targets or pathways associated with this compound?
Answer:
While specific targets are underexplored, structurally analogous compounds exhibit:
- Kinase inhibition : Imidazo[1,2-a]pyridine derivatives target EGFR or CDK2 .
- Antimicrobial activity : Sulfamoyl-thiophenes disrupt folate biosynthesis in bacteria .
Recommendation : Perform target fishing using affinity chromatography or thermal shift assays .
Advanced: How to validate the compound’s selectivity against off-target proteins?
Answer:
- Panel screening : Test against a panel of 50+ kinases or GPCRs using competitive binding assays .
- Crystallography : Co-crystallize the compound with its primary target to confirm binding mode and absence of off-target interactions .
- Proteome profiling : Use activity-based protein profiling (ABPP) to identify unintended targets in cellular lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
